2-Benzyl-5-chloro-1,3-benzoxazole
Overview
Description
2-Benzyl-5-chloro-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzoxazole core with a benzyl group at the second position and a chlorine atom at the fifth position. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-chloro-1,3-benzoxazole typically involves the condensation of 2-aminophenol with benzyl chloride and a chlorinating agent. One common method is the reaction of 2-aminophenol with benzyl chloride in the presence of a base such as potassium carbonate, followed by chlorination using thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as metal catalysts or ionic liquid catalysts can be used to enhance the reaction rate and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chloro positions.
Major Products:
Oxidation: Oxidized derivatives with additional functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine or benzyl groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine or benzyl groups.
Scientific Research Applications
2-Benzyl-5-chloro-1,3-benzoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzyl-5-chloro-1,3-benzoxazole involves its interaction with specific molecular targets such as enzymes and proteins. The compound can inhibit the activity of enzymes like DNA topoisomerases and protein kinases, which are involved in cellular processes such as DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
2-Benzyl-1,3-benzoxazole: Lacks the chlorine atom at the fifth position, which may result in different biological activities.
5-Chloro-1,3-benzoxazole: Lacks the benzyl group at the second position, which can affect its chemical reactivity and biological properties.
2-Benzyl-5-nitro-1,3-benzoxazole: Contains a nitro group instead of a chlorine atom, leading to different chemical and biological behaviors
Uniqueness: 2-Benzyl-5-chloro-1,3-benzoxazole is unique due to the presence of both the benzyl and chlorine groups, which contribute to its distinct chemical reactivity and diverse biological activities.
Properties
IUPAC Name |
2-benzyl-5-chloro-1,3-benzoxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c15-11-6-7-13-12(9-11)16-14(17-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBHQZWWYLTLCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659049 | |
Record name | 2-Benzyl-5-chloro-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102394-34-3 | |
Record name | 2-Benzyl-5-chloro-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.